Ethyl 6-(diethylphosphono)hexanoate CAS number 54965-29-6 properties
Ethyl 6-(diethylphosphono)hexanoate CAS number 54965-29-6 properties
An In-Depth Technical Guide to Ethyl 6-(diethylphosphono)hexanoate (CAS: 54965-29-6): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 6-(diethylphosphono)hexanoate, a versatile bifunctional reagent crucial for modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, mechanistic behavior, and practical applications, with a focus on the scientific rationale behind its use.
Introduction
Ethyl 6-(diethylphosphono)hexanoate, CAS Number 54965-29-6, is a phosphonate ester recognized primarily for its role as a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction.[1] Its structure is unique in that it combines a reactive phosphonate moiety with a terminal ethyl ester group, connected by a six-carbon aliphatic chain. This bifunctional nature allows for a two-pronged synthetic strategy: the phosphonate enables the stereoselective formation of carbon-carbon double bonds, while the ester provides a handle for subsequent chemical modifications. These characteristics make it an invaluable building block in the multi-step synthesis of complex molecules, including natural products, signaling lipids, and functionalized linkers for advanced pharmaceutical constructs.
Part 1: Physicochemical and Spectroscopic Properties
The utility of a reagent begins with a thorough understanding of its physical and chemical characteristics. Ethyl 6-(diethylphosphono)hexanoate is a colorless to pale yellow liquid under standard conditions. Its key properties are summarized below.
Physicochemical Data Table
| Property | Value | Reference(s) |
| CAS Number | 54965-29-6 | |
| Molecular Formula | C₁₂H₂₅O₅P | |
| Molecular Weight | 280.30 g/mol | |
| IUPAC Name | Ethyl 6-(diethoxyphosphoryl)hexanoate | N/A |
| Synonym(s) | 6-(Diethylphosphono)-hexanoic acid ethyl ester | |
| Appearance | Liquid | |
| Density | 1.040 g/mL at 25 °C | |
| Boiling Point | 114-118 °C at 0.3 mmHg | |
| Refractive Index (n20/D) | 1.441 | |
| Flash Point | > 110 °C (> 230 °F) - Closed Cup |
Spectroscopic Profile
While publicly available, high-resolution spectra are limited, the structural features of Ethyl 6-(diethylphosphono)hexanoate give rise to a predictable and distinct spectroscopic signature. Free spectra are available for viewing on select databases.[2]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by several key multiplets. The two ethyl groups (one from the ester, one from the phosphonate) will show overlapping triplets around 1.2-1.4 ppm (CH₃) and quartets around 4.0-4.2 ppm (OCH₂). The methylene group adjacent to the ester carbonyl (C2-H) is expected around 2.3 ppm as a triplet. The methylene group alpha to the phosphorus atom (C6-H) will appear as a doublet of triplets due to coupling with both the adjacent methylene protons and the phosphorus nucleus. The remaining methylene protons of the aliphatic chain will appear as complex multiplets in the 1.3-1.8 ppm region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a carbonyl signal from the ester at ~173 ppm. The carbons of the ethoxy groups will appear at ~60 ppm (OCH₂) and ~14 ppm (CH₃). The methylene carbon bonded to phosphorus will be split into a doublet with a large ¹J(C-P) coupling constant.
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³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): The ³¹P NMR spectrum provides a definitive signal for the phosphonate group, typically appearing as a singlet in a proton-decoupled spectrum in the range of +25 to +30 ppm relative to phosphoric acid.
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching band for the ester at approximately 1735 cm⁻¹. A prominent P=O stretch will be visible around 1250 cm⁻¹, and C-O stretches will appear in the 1020-1050 cm⁻¹ region. Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
Part 2: Synthesis and Mechanism of Action
Synthesis of the Reagent: The Michaelis-Arbuzov Reaction
The most common and efficient method for preparing phosphonate esters like Ethyl 6-(diethylphosphono)hexanoate is the Michaelis-Arbuzov reaction.[3][4] This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (ethyl 6-bromohexanoate). The reaction proceeds via an Sɴ2 mechanism to form a phosphonium intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.
The choice of triethyl phosphite is strategic; it serves as both the phosphorus source and, upon reaction, generates the desired diethyl phosphonate moiety. The starting material, ethyl 6-bromohexanoate, can be readily prepared from 6-bromohexanoic acid or by ring-opening of ε-caprolactone followed by bromination.
Caption: The Michaelis-Arbuzov reaction pathway.
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Setup: A round-bottom flask is charged with ethyl 6-bromohexanoate (1.0 equiv). The flask is equipped with a reflux condenser and placed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are preferred for optimal results.
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Reagent Addition: Triethyl phosphite (1.1 to 1.5 equiv) is added to the flask. Using a slight excess of the phosphite ensures complete conversion of the alkyl halide.
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Reaction: The mixture is heated to 120-150 °C with stirring. The reaction progress can be monitored by TLC or ³¹P NMR. The reaction is typically complete within 4-12 hours.
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Workup & Purification: After cooling, the excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield Ethyl 6-(diethylphosphono)hexanoate as a clear liquid. The high boiling point of the product allows for easy separation from more volatile impurities.
Mechanism of Action: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary utility of Ethyl 6-(diethylphosphono)hexanoate lies in its application in the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the classical Wittig reaction for several reasons.[5] The phosphonate-stabilized carbanion is more nucleophilic and generally less basic than a Wittig ylide, allowing it to react efficiently with a wider range of aldehydes and ketones, including those prone to enolization.[6] Furthermore, the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying product purification.[5]
The reaction mechanism proceeds in distinct steps:
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Deprotonation: A strong base (e.g., NaH, NaOEt, K₂CO₃) abstracts the acidic proton alpha to the phosphonate group, creating a resonance-stabilized phosphonate carbanion.[1][7] The choice of base and solvent is critical for controlling reactivity and stereoselectivity.
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Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[1]
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Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring, the oxaphosphetane.
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Elimination: The oxaphosphetane collapses, breaking the C-O and P-C bonds to form a new carbon-carbon double bond (the alkene) and a stable dialkyl phosphate salt. This elimination step is typically irreversible.
Crucially, the HWE reaction with stabilized phosphonates like the topic compound overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[1]
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Part 3: Applications in Research and Development
The bifunctional nature of Ethyl 6-(diethylphosphono)hexanoate makes it a powerful tool for constructing complex molecular architectures.
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Synthesis of Bioactive Lipids: The reagent can be used to synthesize long-chain unsaturated fatty acid esters, which are precursors to various signaling molecules, pheromones, and specialty polymers.
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Linker Synthesis for Drug Conjugates: In drug development, particularly for Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), specific linkers are required. The HWE reaction can install an alkene of defined geometry, and the terminal ester can be hydrolyzed to a carboxylic acid for conjugation to a protein or another small molecule.
Experimental Protocol: A Representative HWE Reaction
This protocol describes a typical procedure for the reaction of Ethyl 6-(diethylphosphono)hexanoate with benzaldehyde as a model substrate.
Objective: To synthesize Ethyl (E)-8-phenyl-oct-7-enoate.
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Preparation (Justification): A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Anhydrous tetrahydrofuran (THF) is added via syringe. Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by water.
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Base Addition (Justification): Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) is carefully weighed and added to the flask. NaH is an effective, non-nucleophilic base for generating the carbanion. The mineral oil is removed by washing with anhydrous hexanes before adding the solvent.
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Carbanion Formation (Justification): Ethyl 6-(diethylphosphono)hexanoate (1.0 equiv) dissolved in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour. Evolution of hydrogen gas indicates the formation of the anion. The slow addition at low temperature helps to control the exothermic deprotonation.
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Aldehyde Addition (Justification): The reaction mixture is cooled back to 0 °C, and benzaldehyde (1.05 equiv) in anhydrous THF is added dropwise. The reaction is monitored by TLC. Maintaining a low temperature minimizes potential side reactions.
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Quenching and Workup (Justification): Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The aqueous workup removes the water-soluble phosphate byproduct and other inorganic salts.
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Purification (Justification): The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure (E)-alkene product. Chromatography is necessary to remove any unreacted starting materials and non-polar byproducts.
Caption: Experimental workflow for a model HWE reaction.
Part 4: Safety, Handling, and Storage
As a matter of professional practice, all chemicals must be handled with care, adhering to established safety protocols.
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Hazard Identification: Ethyl 6-(diethylphosphono)hexanoate is classified as a combustible liquid. It may cause skin and eye irritation upon contact. Organophosphonates as a class should be handled with caution, avoiding inhalation of vapors or aerosols.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this reagent.[8] All manipulations should be performed in a well-ventilated fume hood.
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Handling: Avoid contact with strong oxidizing agents and strong reducing agents. Prevent spills from entering drains. In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for proper disposal.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.
Conclusion
Ethyl 6-(diethylphosphono)hexanoate is a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its reliable performance in the Horner-Wadsworth-Emmons reaction to generate (E)-alkenes, combined with the synthetic potential of its terminal ester group, provides a robust platform for the construction of complex and functionally diverse molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its effective and safe implementation in research and development settings.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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SpectraBase. Ethyl 6-(diethylphosphono)hexanoate. [Link]
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Organic Syntheses. PREPARATION OF DIETHYL (PHENYLETHYNYL)PHOSPHONATE. (Note: Provides a detailed procedure for a related phosphonate synthesis). [Link]
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Wang, Z. et al. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. [Link]
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Organic Syntheses. PREPARATION OF A HORNER-WADSWORTH-EMMONS REAGENT. [Link]
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Chem-Station. Michaelis-Arbuzov Reaction. [Link]
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YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
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Organic Chemistry Portal. Arbuzov Reaction. [Link]
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